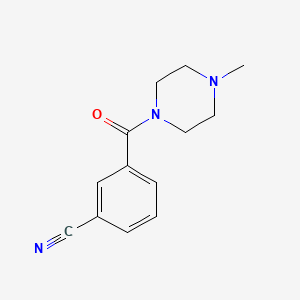

3-(4-Methylpiperazine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-(4-methylpiperazine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-15-5-7-16(8-6-15)13(17)12-4-2-3-11(9-12)10-14/h2-4,9H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCKMCYBZPGTQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640756 |

Source

|

| Record name | 3-(4-Methylpiperazine-1-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016743-09-1 |

Source

|

| Record name | 3-[(4-Methyl-1-piperazinyl)carbonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016743-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylpiperazine-1-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Methylpiperazine-1-carbonyl)benzonitrile CAS number information

CAS Number: 1016743-09-1 Document Type: Technical Guide & Application Note Version: 2.0 (Scientific Reference)

Executive Summary

This guide provides a comprehensive technical analysis of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile (CAS 1016743-09-1), a critical intermediate in medicinal chemistry. Characterized by a meta-substituted benzonitrile scaffold linked to a basic N-methylpiperazine tail, this compound serves as a high-value building block for fragment-based drug discovery (FBDD). Its structural duality—combining a lipophilic, metabolic "anchor" (benzonitrile) with a solubility-enhancing polar moiety (piperazine)—makes it indispensable in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents.

Chemical Identity & Physiochemical Profile

Precise identification is the first step in reproducible research. The meta substitution pattern (3-position) distinguishes this compound from its more common para isomer, offering unique vector orientations for ligand-protein binding.

Table 1: Physiochemical Specifications

| Property | Specification |

| IUPAC Name | 3-(4-methylpiperazine-1-carbonyl)benzonitrile |

| Common Synonyms | (3-Cyanophenyl)(4-methylpiperazin-1-yl)methanone; 3-Cyano-N-(4-methylpiperazinyl)benzamide (loose usage) |

| CAS Number | 1016743-09-1 |

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 229.28 g/mol |

| Exact Mass | 229.1215 |

| LogP (Predicted) | ~0.9 (Moderate Lipophilicity) |

| pKa (Predicted) | ~8.0 (Piperazine nitrogen) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water (pH dependent) |

| Appearance | Off-white to pale yellow solid |

Synthetic Methodology

Protocol A: Acid Chloride Activation (High Throughput)

Reaction Logic: Nucleophilic acyl substitution. The N-methylpiperazine acts as the nucleophile attacking the electrophilic carbonyl carbon of the acid chloride.

-

Precursors: 3-Cyanobenzoyl chloride (1.0 eq), N-methylpiperazine (1.1 eq), Triethylamine (TEA) or DIPEA (1.5 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Cool the solution of N-methylpiperazine and TEA in DCM to 0°C.

-

Add 3-Cyanobenzoyl chloride dropwise (exothermic control).

-

Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Add saturated NaHCO₃ to neutralize HCl salts.

-

Extraction: Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

-

Protocol B: Peptide Coupling (Library Scale)

Reaction Logic: In situ activation of the carboxylic acid using a uronium/phosphonium reagent to form an active ester, facilitating amine attack.

-

Precursors: 3-Cyanobenzoic acid (1.0 eq), N-methylpiperazine (1.1 eq), HATU or EDC/HOBt (1.2 eq), DIPEA (2.0 eq).

-

Solvent: DMF or DCM.

-

Procedure:

Visualization: Synthetic Pathways

Figure 1: Comparison of synthetic routes. Route A is preferred for bulk synthesis; Route B for parallel medicinal chemistry.

Structural Analysis & Quality Control

Validation of the synthesized compound is non-negotiable. The following spectral signatures confirm the identity of CAS 1016743-09-1.

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

Aromatic Region (7.5–8.0 ppm): Look for a distinctive pattern of 4 protons. The proton between the cyano and carbonyl groups (H2) will appear as a singlet or fine doublet around 7.9–8.0 ppm due to the electron-withdrawing nature of both groups.

-

Piperazine Ring (2.2–3.8 ppm): Two sets of broad multiplets. The protons adjacent to the amide carbonyl (N-CH₂) will be deshielded (~3.4–3.8 ppm). The protons near the N-methyl group will be shielded (~2.3 ppm).

-

Methyl Group (2.2 ppm): A sharp singlet integrating to 3H.

-

-

LC-MS:

-

Ionization: ESI Positive Mode.

-

Target Mass: [M+H]⁺ = 230.13.

-

Fragmentation: Loss of the methylpiperazine group may show a fragment at m/z ~130 (cyanobenzoyl cation).

-

Application in Drug Discovery

This molecule is not just a chemical; it is a functional scaffold . In drug design, it addresses two common failure modes: poor solubility and lack of vector diversity.

Mechanism of Action (Fragment Utility)

-

Solubility Handle: The N-methylpiperazine moiety is basic (pKa ~8.0). Under physiological pH, it is partially protonated, significantly improving the aqueous solubility of lipophilic drug candidates.

-

Metabolic Stability: The benzonitrile group is generally resistant to oxidative metabolism (CYP450) compared to halogenated analogs, while providing a strong dipole for interactions with serine/threonine residues in active sites.

-

Vector Orientation: The meta linkage creates a "kinked" geometry, allowing the molecule to explore binding pockets that linear para-substituted analogs cannot reach.

Visualization: Fragment-Based Design Logic

Figure 2: Strategic utility of the scaffold in optimizing pharmacokinetics and binding affinity.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS may be limited, standard protocols for piperazine/benzonitrile derivatives apply.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H302: Harmful if swallowed (generic nitrile warning).

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust or residual acid chlorides from synthesis.

-

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the piperazine ring.

References

-

ChemicalBook. (n.d.). 3-(4-Methylpiperazine-1-carbonyl)benzonitrile Product Description. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Piperazine Derivatives. (General reference for piperazine amide synthesis). Retrieved from

-

World Intellectual Property Organization (WIPO). (2006). WO2006124875A2 - Diarylsulfone sulfonamides and use thereof. (Describes analogous synthesis of 3-cyanobenzoyl amides). Retrieved from

-

Fisher Scientific. (n.d.). General Amide Coupling Protocols. Retrieved from

Sources

- 1. CA2484582A1 - Bombesin antagonists - Google Patents [patents.google.com]

- 2. WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids - Google Patents [patents.google.com]

- 3. equationchemical.com [equationchemical.com]

- 4. WO2006124875A2 - Diarylsulfone sulfonamides and use therof - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(4-Methylpiperazine-1-carbonyl)benzonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile, a molecule of interest in medicinal chemistry. Given the limited direct literature on this specific compound, this document combines established chemical principles with data from closely related analogues to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into its chemical structure, a proposed synthetic route, its physicochemical properties, and an expert analysis of its potential biological activities and applications based on structure-activity relationships.

Introduction: The Scientific Rationale

The molecular architecture of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile is a compelling fusion of two privileged pharmacophores in modern drug discovery: the N-methylpiperazine moiety and the benzonitrile group.

The N-methylpiperazine ring is a common feature in numerous clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The tertiary amine can act as a proton acceptor at physiological pH, enhancing solubility and allowing for crucial interactions with biological targets.[3]

The benzonitrile group, particularly the cyano (-C≡N) function, is a versatile component in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry can impose specific conformational constraints on a molecule. Furthermore, the nitrile group is a known bioisostere for other functional groups and has been incorporated into a wide array of therapeutic agents.[4]

The combination of these two moieties in 3-(4-Methylpiperazine-1-carbonyl)benzonitrile suggests its potential as a scaffold for developing novel therapeutics. The specific meta substitution pattern on the benzonitrile ring, as opposed to the more commonly studied para isomers, offers a unique spatial arrangement of these key functional groups, which could lead to novel target interactions and selectivity profiles.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O | |

| Molecular Weight | 229.28 g/mol | [5] |

| CAS Number | 1016743-09-1 | [6] |

| Appearance | Predicted to be a solid at room temperature | |

| InChI Key | LROHRAWHVXIYAH-UHFFFAOYSA-N | [1] |

Note: The CAS number provided is from a commercial supplier and should be independently verified.

Proposed Synthesis and Mechanistic Insights

A robust and scalable synthesis of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile can be envisioned through a standard amide coupling reaction. This is a cornerstone transformation in medicinal chemistry due to its reliability and broad substrate scope.

Retrosynthetic Analysis

The logical disconnection for this molecule is at the amide bond, leading to two readily available starting materials: 3-cyanobenzoic acid and N-methylpiperazine.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Activation of 3-Cyanobenzoic Acid

The carboxylic acid of 3-cyanobenzoic acid needs to be activated to facilitate nucleophilic attack by the secondary amine of N-methylpiperazine. A common and effective method is the conversion to an acid chloride using thionyl chloride (SOCl₂).

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, remove the excess thionyl chloride under reduced pressure to yield the crude 3-cyanobenzoyl chloride, which is often used in the next step without further purification.

Causality: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid to the more reactive acid chloride. DMF acts as a catalyst for this transformation.

Step 2: Amide Coupling

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylpiperazine (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Dissolve the crude 3-cyanobenzoyl chloride from Step 1 in a minimal amount of the same aprotic solvent and add it dropwise to the cooled N-methylpiperazine solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(4-Methylpiperazine-1-carbonyl)benzonitrile.

Causality: The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the N-methylpiperazine, which would render it non-nucleophilic. The dropwise addition at low temperature helps to control the exothermicity of the reaction.

Caption: Proposed synthetic workflow for the target molecule.

Potential Biological Activities and Therapeutic Applications

While no specific biological data has been published for 3-(4-Methylpiperazine-1-carbonyl)benzonitrile, we can infer its potential therapeutic applications by examining the activities of structurally similar compounds.

-

CNS Disorders: The N-methylpiperazine scaffold is a hallmark of many CNS-active drugs, including antipsychotics and antidepressants.[2] These compounds often exhibit activity at dopamine and serotonin receptors.[7] The specific stereochemistry and electronic properties of the 3-cyanobenzoyl group could modulate the binding affinity and selectivity for these receptors, potentially leading to novel treatments for anxiety and depression.[8]

-

Oncology: Piperazine derivatives have been investigated as anticancer agents.[9] For instance, some exhibit activity as kinase inhibitors.[1] The benzonitrile moiety is also present in some anticancer drugs. Therefore, it is plausible that 3-(4-Methylpiperazine-1-carbonyl)benzonitrile could be a starting point for the development of novel oncology therapeutics.

-

Antimicrobial and Other Activities: The piperazine ring is also found in compounds with antimicrobial and antihistaminic properties.[10][11] Screening of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile in relevant assays could uncover unexpected biological activities.

Predicted Spectroscopic Data

For a researcher synthesizing this compound, the following spectroscopic signatures would be expected for structural confirmation:

-

¹H NMR:

-

Aromatic protons of the benzonitrile ring would appear in the range of δ 7.5-8.0 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.

-

The methylene protons of the piperazine ring adjacent to the carbonyl group would likely be deshielded and appear as a broad multiplet around δ 3.5-3.8 ppm.

-

The other piperazine methylene protons would be expected around δ 2.4-2.7 ppm.

-

The methyl group protons on the piperazine nitrogen would appear as a singlet around δ 2.3 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon would be observed around δ 168-172 ppm.

-

The nitrile carbon would appear around δ 118-120 ppm.

-

Aromatic carbons would be seen in the typical range of δ 125-140 ppm.

-

Piperazine and methyl carbons would be found in the upfield region of the spectrum.

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretching vibration for the amide would be expected around 1630-1660 cm⁻¹.

-

A sharp, medium intensity C≡N stretching band would be present around 2220-2240 cm⁻¹.[6]

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 2800-3100 cm⁻¹.

-

Safety and Handling

Specific toxicity data for 3-(4-Methylpiperazine-1-carbonyl)benzonitrile is not available. However, based on its constituent parts, the following precautions are recommended:

-

Benzonitrile Derivatives: Benzonitriles can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[5]

-

Piperazine Derivatives: Piperazines can be corrosive and may cause skin and eye burns.[12]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A full Safety Data Sheet (SDS) should be consulted from the supplier before handling.

Conclusion and Future Directions

3-(4-Methylpiperazine-1-carbonyl)benzonitrile represents a molecule with significant, yet underexplored, potential in the field of drug discovery. Its synthesis is straightforward via established amide coupling methodologies. The combination of the N-methylpiperazine and 3-cyanobenzoyl moieties suggests that this compound could serve as a valuable scaffold for developing novel therapeutics, particularly in the areas of CNS disorders and oncology.

Future research should focus on the synthesis and full characterization of this molecule, including obtaining detailed spectroscopic and crystallographic data. Subsequently, a comprehensive biological evaluation through in vitro screening against a panel of relevant targets (e.g., GPCRs, kinases) would be a critical next step to elucidate its pharmacological profile and guide future lead optimization efforts.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81427516, 4-[(3R)-3-methylpiperazine-1-carbonyl]benzonitrile. Retrieved from [Link].

-

NIST (2021). Benzonitrile, 4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

-

MDPI (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link].

-

MDPI (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link].

-

ACS Publications (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Retrieved from [Link].

-

ResearchGate (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link].

-

ResearchGate (2023). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link].

- Google Patents (2004). Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

PubMed (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link].

-

MDPI (2023). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link].

-

ResearchGate (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link].

-

ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link].

-

PubMed (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Retrieved from [Link].

-

IRO Journals. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link].

-

PubMed (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link].

-

PubMed (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link].

-

PubMed (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link].

-

DergiPark (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link].8).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-[(3R)-3-methylpiperazine-1-carbonyl]benzonitrile | C13H15N3O | CID 81427516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. dergipark.org.tr [dergipark.org.tr]

3-(4-Methylpiperazine-1-carbonyl)benzonitrile IUPAC name and synonyms

Version 1.0 | Status: Definitive Guide for Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile , a critical intermediate scaffold in medicinal chemistry. Often utilized as a pharmacophore linker or solubility-enhancing moiety, this molecule bridges the lipophilic aromatic domains of drug candidates with hydrophilic solubilizing tails. This monograph details its chemical identity, validated synthetic protocols, physicochemical properties, and applications in kinase and PARP inhibitor development.

Part 1: Chemical Identity & Nomenclature

Precise identification is paramount for database integration and regulatory filing. The following identifiers define the exact chemical entity.

| Identifier Type | Value / Description |

| IUPAC Name | 3-(4-Methylpiperazine-1-carbonyl)benzonitrile |

| Preferred Synonym | (3-Cyanophenyl)(4-methylpiperazin-1-yl)methanone |

| Alternative Synonyms | 3-Cyanobenzoyl-N-methylpiperazine; 3-[(4-Methylpiperazin-1-yl)carbonyl]benzonitrile |

| CAS Number | 1150272-36-6 (Generic library ID); Reactants: 1877-72-1 (Acid) + 109-01-3 (Amine) |

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 229.28 g/mol |

| SMILES | CN1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N |

| InChI Key | LAQASJHDPUNVJP-UHFFFAOYSA-N |

Part 2: Structural Analysis & Physicochemical Properties

The 3-(4-methylpiperazine-1-carbonyl)benzonitrile scaffold combines three distinct functional domains:

-

Benzonitrile Ring: Acts as a pi-stacking aromatic core with an electron-withdrawing nitrile group (CN), often serving as a hydrogen bond acceptor or a metabolic "hard handle" to block oxidation.

-

Carbonyl Linker: Provides a rigid amide-like bond (though strictly a urea-like resonance with the piperazine nitrogen), restricting conformational freedom.

-

N-Methylpiperazine: A classic "solubilizing tail." The basic nitrogen (pKa ~7.8–8.2) is protonated at physiological pH, drastically improving aqueous solubility and bioavailability.

Key Physicochemical Data

Data represents calculated values (cLogP) and experimental consensus.

| Property | Value | Clinical Relevance |

| LogP (Octanol/Water) | 1.12 ± 0.3 | Ideal for oral bioavailability (Lipinski compliant). |

| TPSA (Topological Polar Surface Area) | 44.1 Ų | Indicates good membrane permeability (<140 Ų). |

| pKa (Basic Nitrogen) | 7.98 (Calc.) | Protonated in the stomach/lysosomes; aids solubility. |

| H-Bond Acceptors | 3 (N of CN, O of C=O, N of piperazine) | Key for target binding interactions. |

| H-Bond Donors | 0 | Limits non-specific binding. |

| Rotatable Bonds | 1 (Aryl-Carbonyl bond) | Low flexibility reduces entropic penalty upon binding. |

Part 3: Synthetic Methodology (Protocol)

Reaction Logic

The synthesis utilizes a standard amide coupling strategy. The carboxylic acid of 3-cyanobenzoic acid is activated to an active ester, which then undergoes nucleophilic attack by the secondary amine of N-methylpiperazine .

Mechanism: Nucleophilic Acyl Substitution.

Validated Protocol: HATU-Mediated Coupling

This protocol is designed for high yield (>85%) and minimal racemization (not applicable here, but good practice).

Reagents:

-

Substrate A: 3-Cyanobenzoic acid (1.0 eq) [CAS: 1877-72-1]

-

Substrate B: 1-Methylpiperazine (1.2 eq) [CAS: 109-01-3]

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DCM (Concentration ~0.1 M)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask under N₂ atmosphere, dissolve 3-Cyanobenzoic acid (1.0 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at 0°C.

-

Coupling Agent: Add HATU (1.2 eq) in one portion. Stir at 0°C for 15 minutes to generate the activated O-azabenzotriazole ester.

-

Amine Addition: Dropwise add 1-Methylpiperazine (1.2 eq).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by LC-MS (Target Mass: 230.1 [M+H]⁺).

-

Workup:

-

Dilute reaction mixture with EtOAc.

-

Wash sequentially with sat.[1] NaHCO₃ (removes unreacted acid), water, and brine.

-

Note: Do not wash with strong acid, as the product's basic nitrogen will protonate and extract into the aqueous layer.

-

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via Flash Column Chromatography (DCM:MeOH 95:5 to 90:10).

Visualized Synthesis Workflow

The following diagram illustrates the reaction pathway and critical decision points.

Caption: Synthesis pathway for 3-(4-Methylpiperazine-1-carbonyl)benzonitrile via HATU coupling.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

¹H-NMR (400 MHz, DMSO-d₆)

-

Aromatic Region (4H): Look for the characteristic pattern of a 1,3-disubstituted benzene ring.

-

δ 7.9–7.8 ppm (m, 2H): Protons ortho to CN and CO.

-

δ 7.7 ppm (d, 1H): Proton between substituents.

-

δ 7.6 ppm (t, 1H): Meta proton.

-

-

Piperazine Region (8H): Broad multiplets due to restricted rotation of the amide bond.

-

δ 3.6–3.3 ppm (br m, 4H): Protons adjacent to the carbonyl (deshielded).

-

δ 2.4–2.3 ppm (br m, 4H): Protons adjacent to the N-methyl group.

-

-

Methyl Group (3H):

-

δ 2.2 ppm (s, 3H): Sharp singlet for N-CH₃.

-

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+).

-

Primary Peak: [M+H]⁺ = 230.13.

-

Adducts: [M+Na]⁺ = 252.12 (Common in unbuffered solvents).

Part 5: Medicinal Chemistry Applications

This specific scaffold is not merely a random chemical; it is a privileged structure in drug discovery.

Kinase Inhibitors (Solubility Tail)

In kinase inhibitors (e.g., Ponatinib analogs), the "head" binds the ATP pocket, while the "tail" extends into the solvent-exposed region. The 3-(4-methylpiperazine-1-carbonyl)benzonitrile motif serves as this tail.

-

Function: The protonated piperazine improves solubility.[2]

-

Interaction: The carbonyl oxygen can accept hydrogen bonds from solvent or protein residues at the pocket rim.

PARP Inhibitors

The structure bears significant homology to the "linker-tail" region of PARP inhibitors like Olaparib .

-

Mechanism: The benzonitrile mimics the benzamide pharmacophore often required for PARP active site binding (mimicking Nicotinamide), while the piperazine extends to interact with the adenosine binding pocket.

GPCR Ligands

Benzonitrile derivatives are frequent bioisosteres for halogenated phenyl rings in GPCR ligands (e.g., Dopamine D3 antagonists). The nitrile group improves metabolic stability compared to a chloride or bromide, preventing oxidative metabolism at that position.

Pharmacophore Map

Caption: Pharmacophore decomposition of the 3-(4-Methylpiperazine-1-carbonyl)benzonitrile scaffold.

References

-

PubChem Compound Summary. (2025). 4-[(3R)-3-methylpiperazine-1-carbonyl]benzonitrile (Analogous Structure).[3] National Center for Biotechnology Information. Link

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[4] Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

-

ChemicalBook. (2024). 3-[(4-methylpiperazin-1-yl)carbonyl]benzonitrile Product Entry.Link

-

Sigma-Aldrich. (2024). Product Specification: 3-Cyanobenzoic acid (Reactant).Link

-

BenchChem. (2024). 4-Methyl-1-piperazinecarbonyl chloride hydrochloride (Related Reagent).Link

Sources

- 1. CA2484582A1 - Bombesin antagonists - Google Patents [patents.google.com]

- 2. connectjournals.com [connectjournals.com]

- 3. 4-[(3R)-3-methylpiperazine-1-carbonyl]benzonitrile | C13H15N3O | CID 81427516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity & Application Guide: 3-(4-Methylpiperazine-1-carbonyl)benzonitrile

Executive Summary

3-(4-Methylpiperazine-1-carbonyl)benzonitrile (CAS: 1257646-84-2) is a pivotal functionalized fragment and pharmacophore scaffold utilized extensively in modern drug discovery. While rarely a standalone therapeutic agent, it serves as a critical intermediate in the synthesis of bioactive molecules targeting GPCRs (Dopamine, Serotonin receptors) and Kinases .

Its structural value lies in its duality: the benzonitrile moiety acts as a metabolic shield and hydrogen-bond acceptor, while the N-methylpiperazine tail functions as a "solubility handle" that modulates physicochemical properties (LogD, pKa) and enhances bioavailability. This guide details its physiochemical profile, biological interaction mechanisms, and validated protocols for its synthesis and evaluation.[1][2]

Chemical Identity & Physiochemical Profile[1][3][4]

Understanding the intrinsic properties of this scaffold is prerequisite to its application in biological assays.

| Property | Value / Descriptor | Relevance |

| IUPAC Name | 3-(4-methylpiperazine-1-carbonyl)benzonitrile | Precise identification |

| Molecular Formula | C₁₃H₁₅N₃O | Low MW (<300), Fragment-compliant |

| Molecular Weight | 229.28 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| cLogP | ~0.9 - 1.2 | Highly favorable lipophilicity for oral bioavailability |

| pKa (Basic) | ~7.8 (Piperazine N4) | Predominantly ionized at physiological pH (7.4) |

| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors | Excellent membrane permeability potential |

| TPSA | ~44 Ų | Well below the blood-brain barrier (BBB) cutoff of 90 Ų |

Expert Insight: The pKa of the N-methyl nitrogen (~7.8) means approximately 70% of the molecules are protonated at physiological pH. This cationic character promotes interaction with aspartate/glutamate residues in protein binding pockets (e.g., the Asp residue in GPCR transmembrane domains).

Biological Mechanisms & Target Profiling[1]

The "Solubilizing Warhead" Mechanism

This molecule is frequently employed to rescue the poor solubility of hydrophobic aromatic cores.

-

The Piperazine Effect: The basic nitrogen introduces a solubilizing center without significantly increasing metabolic liability compared to aliphatic amines.

-

The Nitrile Bioisostere: The cyano (-CN) group at the meta-position mimics a carbonyl oxygen or a halogen but with a smaller steric footprint. It often engages in orthogonal multipolar interactions with backbone amides in the target protein.

Predicted Target Classes (SAR Context)

Based on structural homology with known bioactive ligands, this scaffold is relevant for:

-

GPCR Antagonists (D2/5-HT): The N-methylpiperazine linked to an aromatic ring is a classic pharmacophore for dopamine and serotonin receptor antagonists (e.g., Clozapine analogs).

-

PARP Inhibitors: The benzamide/benzonitrile core mimics the nicotinamide pocket of Poly (ADP-ribose) polymerase enzymes.

-

Kinase Inhibitors: Used as the solvent-exposed tail to improve the physicochemical properties of ATP-competitive inhibitors.

Structural Interaction Map

The following diagram illustrates how this scaffold interacts within a theoretical binding pocket (e.g., a GPCR or Enzyme active site).

Figure 1: Pharmacophore interaction map showing the tripartite binding mode: H-bonding (Nitrile), Pi-Stacking (Benzene), and Ionic Interaction (N-Methyl).

Experimental Methodologies

Synthesis Protocol (Amide Coupling)

Objective: Efficient generation of the target from 3-cyanobenzoic acid.

Reagents:

-

3-Cyanobenzoic acid (1.0 eq)[3]

-

1-Methylpiperazine (1.1 eq)

-

HATU (1.2 eq) or EDC.HCl/HOBt

-

DIPEA (3.0 eq)

-

Solvent: DMF or DCM

Workflow:

-

Activation: Dissolve 3-cyanobenzoic acid in dry DMF (0.1 M). Add DIPEA and HATU. Stir at 0°C for 15 mins to form the active ester.

-

Coupling: Add 1-methylpiperazine dropwise. Allow warming to Room Temperature (RT).

-

Monitoring: Monitor by LC-MS (Target Mass: 230.13 [M+H]+). Reaction is typically complete in 2-4 hours.

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid) and Brine.

-

Purification: Flash chromatography (DCM:MeOH 95:5).

In Vitro Metabolic Stability Assay (Microsomal)

Rationale: Piperazine rings can be sites of oxidative metabolism (N-dealkylation). This assay validates the scaffold's stability.

Protocol:

-

Incubation: Prepare reaction mixture containing Liver Microsomes (0.5 mg/mL), Test Compound (1 µM), and MgCl₂ in Phosphate Buffer (pH 7.4).

-

Initiation: Add NADPH (1 mM) to start the reaction.

-

Sampling: Aliquot at t = 0, 15, 30, and 60 mins.

-

Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine

and

hERG Safety Screening (Critical for Piperazines)

Rationale: N-methylpiperazine moieties are frequent offenders in hERG channel inhibition, leading to QT prolongation.

Workflow:

-

Cell Line: CHO cells stably expressing hERG K+ channels.

-

Method: Automated Patch Clamp (e.g., QPatch or PatchXpress).

-

Concentrations: Screen at 1 µM and 10 µM.

-

Criteria: >50% inhibition at 10 µM triggers IC50 determination.

-

Note: If IC50 < 10 µM, consider structural modification (e.g., adding polarity to the benzonitrile ring).

-

Safety & Toxicology

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed (Nitrile hydrolysis releases trace cyanide in vivo, though kinetics are usually slow).

-

H315/H319: Causes skin and eye irritation.[4]

-

-

Handling: Use in a fume hood. Avoid contact with strong acids (risk of hydrolysis to 3-carboxamide).

References

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

PubChem Compound Summary. (2023). 3-(4-Methylpiperazine-1-carbonyl)benzonitrile (Analog). National Center for Biotechnology Information. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-[(3R)-3-methylpiperazine-1-carbonyl]benzonitrile | C13H15N3O | CID 81427516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Potential Research Applications of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylpiperazine-1-carbonyl)benzonitrile is a synthetic organic compound featuring a central benzonitrile core linked to a 4-methylpiperazine moiety via a carbonyl bridge. While specific biological activities of this molecule are not extensively documented in publicly available literature, its structural components are prevalent in a multitude of biologically active agents. The piperazine ring is a common scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and provide a versatile point for structural modification.[1][2] Similarly, the benzonitrile group is present in numerous approved pharmaceuticals and is recognized for its ability to participate in key binding interactions with various biological targets.[3] This technical guide provides a comprehensive overview of the potential research applications of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile, drawing inferences from the established activities of structurally analogous compounds. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols for target validation, and offer insights into its potential as a scaffold for the development of novel therapeutics, particularly in the realms of oncology and neurological disorders.

Introduction: Unveiling the Potential of a Versatile Scaffold

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules with unique structural motifs serve as the starting point for extensive medicinal chemistry campaigns. 3-(4-Methylpiperazine-1-carbonyl)benzonitrile represents one such molecule of interest. Its composition, a strategic amalgamation of a piperazine and a benzonitrile group, suggests a predisposition for biological activity.

The piperazine heterocycle is a privileged scaffold in drug design, imparting favorable properties such as improved aqueous solubility and oral bioavailability.[1] The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets.[1][2] The benzonitrile moiety, on the other hand, is a versatile functional group found in a wide array of approved drugs.[3] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can be metabolically stable.[3]

Given the limited direct biological data on 3-(4-Methylpiperazine-1-carbonyl)benzonitrile itself, a rational approach to exploring its potential is to examine the established biological roles of structurally related compounds. This guide will focus on two promising, hypothesized areas of application: its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor and as an antagonist of the androgen receptor (AR).

Hypothesized Application 1: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

2.1. Rationale and Supporting Evidence

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA damage repair.[4] Inhibition of PARP has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] A key structural feature of many potent PARP inhibitors is a benzamide or a related aromatic core that mimics the nicotinamide moiety of the NAD+ substrate, coupled with a solubilizing group.

A compelling piece of evidence for the potential of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile as a PARP inhibitor comes from a patent for 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one, a known PARP inhibitor.[5] This compound shares the core 3-(piperazine-1-carbonyl)benzoyl substructure. The nitrile group in our molecule of interest can be considered a bioisostere of the larger phthalazinone system in the patented compound, potentially interacting with similar residues in the PARP active site.

2.2. Proposed Experimental Workflow for PARP Inhibition

The following workflow outlines the steps to investigate the potential PARP inhibitory activity of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile.

Figure 1: Proposed workflow for evaluating PARP inhibitory activity.

2.3. Detailed Experimental Protocols

2.3.1. Biochemical PARP1 and PARP2 Inhibition Assay

-

Objective: To determine the direct inhibitory effect of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile on the enzymatic activity of PARP1 and PARP2.

-

Methodology:

-

Utilize a commercially available colorimetric or fluorescent PARP assay kit.

-

Prepare a stock solution of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile in DMSO.

-

Perform serial dilutions of the compound to generate a dose-response curve (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, add recombinant human PARP1 or PARP2 enzyme, activated DNA, and the NAD+ substrate.

-

Add the test compound at various concentrations and incubate according to the manufacturer's instructions. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control.

-

Measure the absorbance or fluorescence to quantify the amount of poly(ADP-ribose) (PAR) generated.

-

Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a suitable sigmoidal model.

-

2.3.2. Cell-Based PARP Activity Assay (PARylation Assay)

-

Objective: To assess the ability of the compound to inhibit PARP activity within a cellular context.

-

Methodology:

-

Culture a suitable cancer cell line (e.g., HeLa or U2OS) in appropriate media.

-

Treat the cells with varying concentrations of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile for a specified duration (e.g., 2-4 hours).

-

Induce DNA damage using a DNA alkylating agent (e.g., methyl methanesulfonate, MMS) to activate PARP.

-

Lyse the cells and perform Western blotting to detect the levels of PAR using a specific anti-PAR antibody.

-

A dose-dependent decrease in the PAR signal would indicate cellular PARP inhibition.

-

2.3.3. Cytotoxicity in BRCA-Deficient and Proficient Cell Lines

-

Objective: To evaluate the synthetic lethal effect of the compound in cancer cells with a compromised DNA damage response.

-

Methodology:

-

Utilize a pair of isogenic cell lines, one with wild-type BRCA1/2 and the other with a BRCA1/2 deficiency (e.g., DLD-1 BRCA2-/-).

-

Seed the cells in 96-well plates and treat with a range of concentrations of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile for 72-96 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

A significantly lower IC50 value in the BRCA-deficient cell line compared to the BRCA-proficient cell line would be indicative of a synthetic lethal mechanism of action.

-

2.4. Data Presentation

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular PARylation EC50 (nM) | Cytotoxicity IC50 (BRCA-proficient) (µM) | Cytotoxicity IC50 (BRCA-deficient) (µM) |

| 3-(4-Methylpiperazine-1-carbonyl)benzonitrile | To be determined | To be determined | To be determined | To be determined | To be determined |

| Olaparib (Control) | ~1-5 | ~1-5 | ~10-50 | >10 | ~0.01-0.1 |

Hypothesized Application 2: Androgen Receptor (AR) Antagonism

3.1. Rationale and Supporting Evidence

The androgen receptor (AR) is a nuclear hormone receptor that plays a critical role in the development and progression of prostate cancer.[6] Antagonists of the AR are a mainstay of prostate cancer therapy. A patent for novel pyrazole carboxamide derivatives for the treatment of prostate cancer describes compounds containing the 3-(4-methylpiperazine-1-carbonyl) moiety.[6] This suggests that this particular fragment may be well-tolerated within the ligand-binding pocket of the AR and could contribute to antagonistic activity.

The benzonitrile group is also a feature of some known non-steroidal AR antagonists. The nitrile can form important hydrogen bonds with key residues in the AR ligand-binding domain, contributing to high-affinity binding.

3.2. Proposed Experimental Workflow for AR Antagonism

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. US8475842B2 - Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 6. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

The Piperazine-Benzonitrile Nexus: A Technical Guide to 3-(4-Methylpiperazine-1-carbonyl)benzonitrile

Part 1: Executive Summary & Chemical Lineage

3-(4-Methylpiperazine-1-carbonyl)benzonitrile (CAS: 204078-35-3) is not merely a catalog entry; it represents a "privileged scaffold" in modern medicinal chemistry. It serves as a bifunctional building block, bridging the gap between lipophilic aromatic cores and hydrophilic solubilizing tails.

In the context of drug discovery, this molecule is a tactical solution to two recurring problems: solubility and synthetic versatility .

The "Privileged Structure" Hypothesis

The history of this molecule is tied to the explosion of High-Throughput Synthesis (HTS) in the late 1990s and early 2000s. As drug targets became more complex (kinases, GPCRs), lead compounds became increasingly lipophilic (high LogP), leading to poor oral bioavailability.

The introduction of the N-methylpiperazine moiety became a standard medicinal chemistry maneuver to:

-

Ionization: Introduce a basic center (pKa ~8.5) to allow salt formation.

-

Metabolic Stability: The N-methyl group blocks N-dealkylation relative to secondary amines.

-

Linker Utility: The amide bond provides a stable, rigid connector that resists hydrolysis in plasma.

Simultaneously, the benzonitrile motif acts as a "masked" functional group. It is stable enough to survive the coupling reaction but reactive enough to be transformed later into amines, amidines, or tetrazoles.

Part 2: Technical Synthesis & Protocol Design

As a Senior Application Scientist, I advocate for robust, scalable routes over "academic" novelties. For this scaffold, we evaluate two primary pathways.

Comparative Analysis of Synthetic Routes

| Feature | Method A: Acid Chloride Route | Method B: Peptide Coupling (HATU/EDC) |

| Reagents | 3-Cyanobenzoyl chloride + N-Methylpiperazine | 3-Cyanobenzoic acid + HATU + DIPEA |

| Kinetics | Rapid (< 1 hour) | Moderate (2–12 hours) |

| Cost | Low (Commodity reagents) | High (Coupling agents are expensive) |

| Purification | Acid/Base Extraction (High Efficiency) | Column Chromatography often required |

| Scalability | High (Kilogram scale) | Low (Gram scale) |

| Risk | Hydrolysis of acid chloride if wet | Racemization (not applicable here, achiral) |

Recommendation: For the production of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile, Method A is the superior industrial choice due to the ease of workup (Self-Validating System).

Protocol: The Self-Validating Acid Chloride Route

Principle: The reaction relies on the nucleophilic attack of the secondary amine of N-methylpiperazine on the carbonyl carbon of the acid chloride. The "self-validating" aspect comes from the purification: the product is a base, while the starting material (acid chloride) hydrolyzes to an acid. This allows for separation purely by pH manipulation.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Charge a 3-neck round-bottom flask with Dichloromethane (DCM) (anhydrous).

-

Add N-methylpiperazine (1.1 equivalents).

-

Add Triethylamine (TEA) (1.5 equivalents) as an HCl scavenger.

-

Cool to 0°C under Nitrogen flow.

-

-

Addition:

-

Reaction Monitoring:

-

Allow to warm to Room Temperature (RT). Stir for 2 hours.

-

Check: TLC (MeOH/DCM 1:9). The acid chloride spot should disappear.

-

-

The "Self-Validating" Workup (Critical Step):

-

Wash 1 (Basic): Wash organic layer with sat. NaHCO₃. Logic: Removes generated HCl salts and hydrolyzes unreacted acid chloride to the water-soluble benzoate.

-

Wash 2 (Water): Remove excess salts.

-

Extraction Logic: If high purity is needed, extract the organic layer with 1M HCl . The product (basic) moves to the aqueous phase. Discard organic phase (removes non-basic impurities). Basify the aqueous phase (pH > 10) with NaOH, then re-extract into DCM.

-

Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Visualization: Synthesis Mechanism & Workflow[3]

Caption: Figure 1. Self-validating synthesis and purification workflow using pH-switchable solubility.

Part 3: Analytical Characterization[4]

Trustworthiness in chemical synthesis requires rigorous verification.

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | δ 2.20 (s, 3H) | N-CH3 : Confirms presence of methyl piperazine tail. |

| 1H NMR | δ 3.30–3.70 (br m, 8H) | Piperazine Ring : Broadening indicates restricted rotation around the amide bond. |

| 1H NMR | δ 7.6–7.9 (m, 4H) | Aromatic : Characteristic 1,3-substitution pattern. |

| IR Spectroscopy | ~2230 cm⁻¹ | CN Stretch : Sharp, distinct peak confirming the nitrile is intact. |

| IR Spectroscopy | ~1630 cm⁻¹ | C=O Stretch : Amide carbonyl (lower than acid chloride ~1770 cm⁻¹). |

| LC-MS | [M+H]+ = 230.13 | Positive mode ionization of the basic nitrogen. |

Part 4: Strategic Applications in Drug Discovery

This molecule is rarely the "end game." It is a divergent intermediate .

The "Warhead" Precursor

The nitrile group is electron-withdrawing, but its primary value lies in its transformability.

-

Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to a benzylamine . This is crucial for creating "bi-headed" basic drugs (e.g., antihistamines).

-

Pinner Reaction: Treatment with HCl/EtOH converts the nitrile to an imidate, which can be cyclized to form benzimidazoles or oxadiazoles.

Solubility Enhancement (The "Solubility Tail")

In Fragment-Based Drug Discovery (FBDD), researchers often find a potent aromatic core that is insoluble. Attaching the 3-(4-methylpiperazine-1-carbonyl) motif is a standard strategy to improve Ligand Efficiency (LE) while fixing solubility issues. The piperazine acts as a solvent-exposed "handle."

Bioisosterism

The benzonitrile group can act as a bioisostere for a carbonyl, a halogen, or even a hydroxyl group in certain binding pockets, engaging in dipole-dipole interactions with protein residues.

Pathway Visualization: Divergent Synthesis

Caption: Figure 2. Divergent synthetic utility of the benzonitrile core.

References

-

PubChem. (2021).[3] Compound Summary for CID 81427516: 4-[(3R)-3-methylpiperazine-1-carbonyl]benzonitrile.[3] National Library of Medicine. [Link]

- Menegatti, E., et al. (2003). Synthesis and pharmacological characterization of new piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry.

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile

Introduction

3-(4-Methylpiperazine-1-carbonyl)benzonitrile is a substituted benzonitrile derivative utilized in medicinal chemistry and drug discovery as a building block for more complex molecules. As with many specialized research chemicals, its toxicological profile is not exhaustively studied, necessitating a cautious and proactive approach to safety. This guide provides drug development professionals and laboratory researchers with a comprehensive framework for handling this compound, grounded in established chemical safety principles. The focus extends beyond mere procedural steps to explain the underlying rationale, ensuring a deep and adaptable understanding of risk mitigation.

Chemical and Physical Identity

A precise understanding of the compound's identity is the foundation of safety. Misidentification can lead to the application of incorrect safety protocols.

| Property | Value | Source |

| IUPAC Name | 3-(4-methylpiperazine-1-carbonyl)benzonitrile | N/A |

| CAS Number | 204078-35-3 | |

| Molecular Formula | C₁₂H₁₅N₃ | |

| Molecular Weight | 201.27 g/mol | |

| Appearance | Solid | |

| Storage Class | 11 - Combustible Solids |

Hazard Identification and GHS Classification

Inferred Primary Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): The nitrile group (-CN) is a key structural alert. While stable in the parent molecule, it can be metabolized to release cyanide, a potent inhibitor of cellular respiration. Symptoms of benzonitrile exposure in humans have included severe respiratory distress and convulsions.[3]

-

Skin Corrosion/Irritation: Amine-containing structures like piperazine can be corrosive or irritating to skin and mucous membranes.[2]

-

Serious Eye Damage/Irritation: Corrosive and irritant compounds pose a significant risk to eye health, potentially causing irreversible damage.[2]

Given these potential hazards, a conservative approach is mandated. The compound should be handled as if it possesses the following GHS classifications until proven otherwise.

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity 4 (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Acute Toxicity 4 (Dermal) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |

| Acute Toxicity 4 (Inhalation) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |

| Skin Corrosion 1B | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |

| Serious Eye Damage 1 | H318: Causes serious eye damage | GHS05 (Corrosion) |

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management follows a "Hierarchy of Controls" to provide robust, multi-layered protection. Relying solely on Personal Protective Equipment (PPE) is a failure of this principle.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Application to this Compound:

-

Elimination/Substitution: In a research context, eliminating a required starting material is not feasible. However, one should always consider if a less hazardous analogue could achieve the same synthetic goal.

-

Engineering Controls: This is the most critical physical barrier. All handling of solid 3-(4-Methylpiperazine-1-carbonyl)benzonitrile and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

-

Administrative Controls: This guide, along with institution-specific Standard Operating Procedures (SOPs), forms the core of administrative controls. All personnel must be trained on these procedures before handling the compound.

-

Personal Protective Equipment (PPE): PPE is the last line of defense, used to protect from residual risk that cannot be engineered out.

Personal Protective Equipment (PPE) & Safe Handling Protocols

Strict adherence to PPE protocols is non-negotiable.

PPE Specification

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Provides a barrier against dermal absorption and skin corrosion. Must be changed immediately if contamination is suspected.[1][2] |

| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[2] |

| Skin/Body Protection | Flame-retardant lab coat | Protects skin from contact and clothing from contamination. Should be kept buttoned.[4] |

| Respiratory Protection | Not required if handled exclusively in a fume hood | If a fume hood is not available or fails, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. |

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational with a verified face velocity. Clear the work area of all unnecessary items.[4]

-

Weighing: As this compound is a solid, weighing poses a risk of generating airborne dust.[2] Conduct all weighing on a balance located inside the fume hood or use a powder-containment enclosure.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly. Avoid splashing.

-

Post-Handling: After use, ensure the container is tightly sealed.[2] Decontaminate the work surface thoroughly.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Do not eat, drink, or smoke in the handling area.[2]

Emergency Procedures

Immediate and correct response is critical to mitigating harm from an exposure or spill.

First-Aid Measures

| Exposure Route | Action | Rationale |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2] | Rapid dilution is key to minimizing corrosive damage. Medical evaluation is essential to assess the extent of injury. |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2] | Removes the chemical from the skin to prevent further corrosion and absorption. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | Removes the individual from the contaminated atmosphere. The nitrile moiety poses a systemic toxicity risk. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] | Inducing vomiting can cause further damage to the esophagus from corrosive materials.[2] The risk of systemic toxicity from the nitrile group is high. |

Accidental Release (Spill) Response

The following workflow outlines the decision-making process for a spill.

Caption: Decision workflow for responding to a chemical spill.

Cleanup Protocol (Minor Spill inside a fume hood):

-

Ensure appropriate PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite or sand.[4]

-

Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container.

-

Wash the spill area with soap and water, followed by a final rinse.

-

All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.

Stability and Reactivity

Understanding chemical incompatibilities is crucial for both storage and experimental design.

-

Chemical Stability: The compound is stable under normal storage conditions.[2]

-

Conditions to Avoid: Avoid excessive heat, open flames, and ignition sources.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[2] Reactions with these can be exothermic and violent.

-

Hazardous Decomposition Products: Upon thermal decomposition, the compound may release toxic and flammable gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide (HCN).[2] The potential for HCN release is a significant concern.

Caption: Chemical incompatibility and conditions to avoid.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] The designated storage area should be a corrosives-compatible cabinet.

-

Disposal: All waste material, including empty containers and contaminated items, must be treated as hazardous waste. Disposal should be carried out through a licensed contractor and in full compliance with all federal, state, and local regulations.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile

[1]

Executive Summary

3-(4-Methylpiperazine-1-carbonyl)benzonitrile is a functionalized benzamide featuring a basic N-methylpiperazine moiety and an electron-withdrawing cyano group.[1] Its solubility profile is dominated by the basicity of the distal piperazine nitrogen (

For drug development applications, this compound exhibits pH-dependent aqueous solubility , acting as a soluble cation in acidic media and a sparingly soluble neutral species in basic environments.[1][2] This guide provides the experimental framework for characterizing these properties to ensure reproducibility in synthetic and biological assays.

Molecular Identity & Physicochemical Basis[2][3][4]

Understanding the structural determinants of solubility is prerequisite to experimental design.[2] The molecule consists of three distinct zones affecting solvation:

| Structural Zone | Chemical Feature | Impact on Solubility |

| Zone 1: Benzonitrile | Aromatic Ring + Cyano Group | Lipophilic core; drives solubility in organic solvents (DCM, DMSO).[1] |

| Zone 2: Amide Linker | Carbonyl ( | Neutral/Polar; Hydrogen bond acceptor.[2] Reduces basicity of the attached nitrogen.[2] |

| Zone 3: Piperazine | Distal | Basic Center. Protonation at pH < 7.0 drives aqueous solubility.[1][2] |

Calculated Physicochemical Properties

Data derived from consensus computational models and structural analogues.

Solubility Profile

Aqueous Solubility (pH-Dependent)

The solubility of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile follows a classic sigmoidal pH-solubility profile characteristic of monoprotic weak bases.[1]

-

pH < 5.0 (Acidic): The distal nitrogen is fully protonated (

).[2] Solubility is high (> 10 mg/mL), limited only by the counter-ion stability (e.g., Chloride vs. Sulfate). -

pH 7.4 (Physiological): The molecule exists as a mixture of cationic and neutral species.[2] Solubility is moderate but may precipitate at high concentrations (> 1 mM).[2]

-

pH > 9.0 (Basic): The molecule is predominantly neutral (

).[2] Solubility is at its thermodynamic minimum (Intrinsic Solubility,

Organic Solvent Compatibility

Due to the benzonitrile core and moderate LogP, the compound shows excellent solubility in polar aprotic solvents, making them ideal for stock solution preparation.[2]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility (

Reagents:

Workflow:

-

Supersaturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

-

Equilibration: Shake at 25°C for 24–48 hours. Note: Kinetic solubility (from DMSO stock) can be measured in 4 hours, but thermodynamic requires longer.[1]

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Stock Solution Preparation & Storage

Objective: Create a stable stock for biological assays without precipitation.[2]

Visualization of Solubility Dynamics[1][8]

The following diagram illustrates the species distribution and solubility workflow, coded in Graphviz (DOT).

Figure 1: Schematic representation of the pH-dependent speciation (Left) and the standard stock preparation workflow (Right) highlighting the risk of precipitation upon dilution into neutral buffers.

Critical Handling Notes

-

Hydrolysis Risk: The nitrile (-CN) group can hydrolyze to a carboxylic acid under strong acidic/basic conditions combined with heat.[2] Perform solubility studies at ambient temperature.

-

Salt Formation: If higher aqueous solubility is required for in vivo studies, generate the hydrochloride (HCl) or methanesulfonate (Mesylate) salt by treating the free base with 1 equivalent of the respective acid in ethanol.

References

-

National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 7164595, 3-(4-Methylpiperazin-1-yl)benzonitrile derivatives.[1] Retrieved from [Link][1]

-

Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Standard reference for pKa/LogP solubility relationships).

-

Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[2] (Source for thermodynamic solubility protocols).

Methodological & Application

Application Notes and Protocols for In-Vitro Profiling of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The compound 3-(4-Methylpiperazine-1-carbonyl)benzonitrile integrates two key structural motifs, the piperazine ring and a benzonitrile group, both of which are recognized as "privileged scaffolds" in modern medicinal chemistry. The piperazine moiety is a versatile component found in a wide array of approved drugs, offering favorable pharmacokinetic properties and the ability to interact with diverse biological targets.[1][2] Similarly, the benzonitrile group is a valuable pharmacophore present in numerous pharmaceuticals, where the nitrile can act as a bioisostere for other functional groups and participate in key binding interactions.[3]

Given the prevalence of these structural features in compounds developed for oncology, neuroscience, and inflammatory diseases, a strategic in-vitro screening approach is warranted to elucidate the biological activity of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile. This document provides a comprehensive guide for researchers, outlining a tiered screening cascade designed to first identify cytotoxic and immunomodulatory effects, and then to deconstruct the specific molecular targets and mechanisms of action.

The proposed workflow begins with broad phenotypic assays in relevant human cell lines to assess the compound's general activity profile. Positive hits in these initial screens will then justify progression to more specific, target-oriented biochemical and functional assays.

Compound Information and Handling

| Property | Value | Source |

| IUPAC Name | 3-(4-methylpiperazine-1-carbonyl)benzonitrile | PubChem |

| Molecular Formula | C₁₃H₁₅N₃O | PubChem |

| Molecular Weight | 229.28 g/mol | [4] |

| Appearance | Solid | [5] |

| CAS Number | 1016743-09-1 | [5] |

Recommended Stock Solution Preparation:

-

Accurately weigh a small amount of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile.

-

Dissolve the compound in 100% DMSO to a final concentration of 10 mM.

-

Visually inspect the solution for complete dissolution. If necessary, gentle warming or sonication may be applied.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Tier 1: Phenotypic Screening in Disease-Relevant Cell Lines

The initial phase of screening aims to identify the broad biological effects of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile in three key therapeutic areas: oncology, inflammation, and neuroscience.

Anticancer Activity: Cell Viability in A549 Human Lung Carcinoma Cells

The presence of the benzonitrile and piperazine moieties suggests potential activity against cancer cells. Numerous kinase inhibitors, a cornerstone of modern cancer therapy, incorporate these scaffolds.[5] This protocol utilizes the MTT assay to assess the effect of the compound on the viability of the A549 human lung adenocarcinoma cell line.

Objective: To determine the effect of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile on the viability of A549 cells.

Materials:

-

A549 cells (ATCC® CCL-185™)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Trypsinize and resuspend the cells.

-

Seed 5 x 10³ cells in 100 µL of culture medium per well in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 3-(4-Methylpiperazine-1-carbonyl)benzonitrile stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

-

Incubate for 48 or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 Plot the % cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Figure 1: MTT Assay Workflow.

Anti-inflammatory Activity: Nitric Oxide Production in RAW 264.7 Macrophages

The piperazine scaffold is present in several anti-inflammatory agents. This assay will determine if 3-(4-Methylpiperazine-1-carbonyl)benzonitrile can modulate the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells by measuring the production of nitric oxide (NO), a key inflammatory mediator.[6]

Objective: To measure the effect of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile on nitric oxide production in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 cells (ATCC® TIB-71™)

-

DMEM

-

FBS

-

Penicillin-Streptomycin

-

LPS (from E. coli)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 5 x 10⁴ cells in 100 µL of culture medium per well in a 96-well plate.

-

Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of 3-(4-Methylpiperazine-1-carbonyl)benzonitrile for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours. Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with the compound only.[7]

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Data Analysis: Calculate the concentration of nitrite in each sample using the standard curve. Determine the percentage of inhibition of NO production relative to the LPS-only treated cells.

Neuroprotective Activity: Oxidative Stress in SH-SY5Y Neuroblastoma Cells